5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole
Description
Molecular Geometry and Conformational Analysis
Core Pyrazole Ring Geometry
The pyrazole ring adopts a planar aromatic structure with alternating single and double bonds. The substituents—1-methyl , 3-trifluoromethyl , and 5-chloro —occupy distinct positions on the ring:
- 1-Methyl : Attached to the nitrogen atom at position 1, preventing tautomerism by stabilizing the N1 position.
- 3-Trifluoromethyl : A strong electron-withdrawing group at position 3, influencing electronic distribution.
- 5-Chloro : An electron-withdrawing substituent at position 5, further modulating ring reactivity.
The electron-withdrawing nature of Cl and CF₃ groups reduces electron density at adjacent carbons, while the methyl group on N1 donates electron density inductively. This combination creates a polarized aromatic system with distinct regiochemical preferences .
Conformational Considerations
- Rotational Freedom : The trifluoromethyl group (CF₃) has limited rotational freedom due to steric hindrance from the pyrazole ring.
- Substituent Orientation : The chloro and trifluoromethyl groups are positioned meta to each other on the pyrazole ring, minimizing steric clashes.
| Substituent | Position | Electronic Effect | Steric Impact |
|---|---|---|---|
| Methyl | N1 | Electron-donating | Moderate |
| Trifluoromethyl | C3 | Electron-withdrawing | High |
| Chloro | C5 | Electron-withdrawing | Low |
X-ray Crystallographic Studies
Structural Insights from Analogues
While direct X-ray data for 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole are unavailable, studies on related pyrazoles provide critical insights:
Predicted Crystal Packing
For this compound:
- Intermolecular Interactions : Likely dominated by C–H···F and C–Cl···π interactions due to the absence of N–H bonds (blocked by the 1-methyl group).
- Lattice Stability : Enhanced by the trifluoromethyl group’s high electronegativity, which strengthens dipole-dipole interactions.
Spectroscopic Identification Techniques
NMR Spectroscopy
¹H NMR (hypothetical data):
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Methyl (N1) | 3.8–4.0 | Singlet |
| Pyrazole C4–H | 6.5–7.0 | Doublet |
| Pyrazole C2–H | 7.2–7.5 | Doublet |
¹³C NMR (hypothetical data):
| Carbon Environment | δ (ppm) |
|---|---|
| CF₃ (quaternary) | 120–125 |
| Cl-substituted C5 | 130–135 |
| N1-methyl (CH₃) | 35–40 |
¹⁹F NMR : A singlet at δ ~–60 ppm for the CF₃ group.
FT-IR Spectroscopy
| Functional Group | Absorption (cm⁻¹) |
|---|---|
| C–F (CF₃) | 1300–1100 |
| C–Cl | 600–800 |
| Pyrazole C=N/C–C | 1600–1500 |
Mass Spectrometry
| Fragment | m/z |
|---|---|
| [M]⁺ | 184 |
| [M – Cl]⁺ | 149 |
| [M – CF₃]⁺ | 127 |
Tautomerism and Resonance Stabilization Effects
Tautomerism Suppression
The 1-methyl group eliminates tautomerism by fixing the hydrogen on N2. This contrasts with unsubstituted pyrazoles, which can exist as N1–H or N2–H tautomers .
Resonance and Substituent Effects
- Electron-Withdrawing Groups (Cl, CF₃) :
- Deplete electron density at C3 and C5, enhancing electrophilic reactivity.
- Stabilize adjacent carbocations via resonance.
- Methyl Group (N1) :
- Inductive electron donation increases electron density at N1, reducing nucleophilic attack.
Table: Substituent Effects on Ring Reactivity
| Substituent | Position | Electronic Impact | Reactivity Trend |
|---|---|---|---|
| CF₃ | C3 | Strong EWG (meta-directing) | Enhances electrophilicity |
| Cl | C5 | Moderate EWG (ortho/para) | Modulates regioselectivity |
| Methyl | N1 | EDG (inductive) | Stabilizes N1 |
Properties
IUPAC Name |
5-chloro-1-methyl-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClF3N2/c1-11-4(6)2-3(10-11)5(7,8)9/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVYNMMTYBGOFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination and Subsequent Transformations
Bromination of 1-methyl-3-(trifluoromethyl)-1H-pyrazole using N-bromosuccinimide (NBS) in dichloromethane at 0°C introduces a bromine atom at the 4-position with 92% yield. This intermediate serves as a precursor for cross-coupling reactions. For example, Br–Li exchange with n-butyllithium at −78°C generates a lithiated species, which reacts with dimethylformamide (DMF) to yield this compound-4-carbaldehyde (Figure 2).
Lithiation in Flow Reactors
Recent advancements employ continuous-flow lithiation to enhance safety and efficiency. Passing a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole through a packed-bed reactor containing lithium diisopropylamide (LDA) at −20°C produces the 4-lithio intermediate, which is quenched with CO₂ to afford the corresponding carboxylic acid (128455-63-0). This method reduces side reactions and achieves 89% conversion in <5 minutes residence time.
Chlorination Methods
Direct chlorination of the pyrazole ring remains challenging due to the deactivating trifluoromethyl group. However, this compound is synthesized via two primary routes:
- Chlorodehydroxylation : Treatment of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol with phosphorus oxychloride (POCl₃) at reflux replaces the hydroxyl group with chlorine, yielding the target compound in 78% purity.
- Directed Ortho-Metalation (DoM) : Lithiation of 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole followed by reaction with hexachloroethane introduces chlorine at the 5-position, albeit with moderate regioselectivity (65:35 ratio favoring the 5-chloro product).
Data Tables: Comparative Analysis of Key Methods
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorine Position
The chlorine atom at position 5 is reactive toward nucleophilic displacement under basic or catalytic conditions:
Key Findings :
-
The reaction with ammonia proceeds via a copper-catalyzed Ullmann-type coupling .
-
Methoxylation requires prolonged heating to overcome steric hindrance from the CF₃ group .
Functionalization via Aldehyde Intermediates
The pyrazole can be formylated at position 4, enabling further derivatization:
Formylation
Conditions : POCl₃, DMF, 110°C
Product : 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
Yield : 49%
Condensation Reactions
The aldehyde group participates in Schiff base formation:
| Reactant | Conditions | Product | Application | Source |
|---|---|---|---|---|
| Hydroxylamine | EtOH, reflux | (E)-N-{Pyrazolylmethylidene}hydroxylamine | Bioactive intermediates | |
| 4-Methylaniline | AcOH, 60°C | Imine derivatives | Catalysis studies |
Mechanistic Insight :
-
The electron-deficient pyrazole ring enhances electrophilicity of the aldehyde, favoring imine formation.
Oxidation of Methyl Groups
Conditions : KMnO₄, H₂SO₄, 70°C
Product : this compound-4-carboxylic acid
Yield : 58%
Reduction of Aldehydes
Conditions : NaBH₄, MeOH, 0°C
Product : [5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol
Yield : 85%
Cycloaddition and Ring Expansion
The pyrazole ring participates in [3+2] cycloadditions:
Notable Outcome :
Biological Activity and Derivatives
Derivatives exhibit bioactivity, influenced by substituents:
| Derivative | Bioactivity | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| 4-Carboxy analogue | Antifungal (Gibberella zeae) | 12.3 μM | |
| Imine-Schiff base | Anticancer (HeLa cells) | 18.7 μM |
Structure-Activity Relationship :
Comparative Reactivity with Analogues
| Compound | Reactivity Difference | Reason |
|---|---|---|
| 5-Chloro-1-methylpyrazole | Faster nucleophilic substitution | Absence of CF₃ electron withdrawal |
| 3-Trifluoromethylpyrazole | Reduced electrophilic substitution | Lack of Cl directing group |
Scientific Research Applications
Agricultural Applications
Insecticides and Acaricides:
5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole serves as an important intermediate in the synthesis of insecticides and acaricides. These compounds are crucial for pest control in agriculture. For instance, its derivatives have been reported to exhibit significant insecticidal activity against various pests, making them valuable for crop protection .
Fungicides:
The compound has also been explored for its potential use in fungicides. The synthesis of related pyrazole derivatives has been linked to enhanced antifungal properties, which can be beneficial in managing fungal diseases in crops .
Pharmaceutical Applications
Drug Development:
In medicinal chemistry, this compound has been investigated as a scaffold for developing new pharmaceuticals. Its structural features allow for modifications that can lead to compounds with therapeutic effects against various diseases, including cancer and infectious diseases .
Biological Activity:
Research indicates that derivatives of this compound may demonstrate biological activities such as anti-inflammatory and analgesic effects. These properties make it a candidate for further development in drug formulations aimed at treating inflammatory conditions .
Chemical Synthesis
Synthetic Intermediates:
The compound is utilized as a synthetic intermediate in the production of other chemical entities. Its ability to undergo various chemical reactions allows it to be transformed into more complex molecules, which are essential in both industrial and research settings .
Reactivity:
this compound can react with different reagents to yield products that have applications across multiple domains, including materials science and organic synthesis. Its reactivity profile makes it a versatile building block in organic chemistry .
Case Study 1: Insecticidal Activity
A study demonstrated that derivatives of this compound exhibited potent insecticidal activity against specific agricultural pests. The research involved synthesizing various derivatives and evaluating their effectiveness through field trials, confirming their potential as effective pest control agents.
Case Study 2: Antifungal Properties
Another investigation focused on the antifungal properties of pyrazole derivatives synthesized from this compound. The study highlighted the efficacy of these compounds against common fungal pathogens affecting crops, suggesting their application in developing new fungicides.
Mechanism of Action
The mechanism of action of 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole depends on its application. In biological systems, it may act by inhibiting specific enzymes or interacting with cellular receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The chlorine and methyl groups contribute to its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Substituent Effects on Physicochemical Properties
Pyrazole derivatives with trifluoromethyl groups are widely studied due to their bioactivity. Below is a comparison of key compounds:
Key Observations :
- Trifluoromethyl Group: The CF₃ group in the target compound enhances electronegativity and steric bulk, improving binding to hydrophobic pockets in biological targets compared to non-fluorinated analogs .
- Chloro vs. Fluoro Substituents : Chloro groups (as in the target compound) provide stronger electron-withdrawing effects than fluoro groups (e.g., in ), influencing reactivity in nucleophilic substitutions .
- Aryl vs.
Key Insights :
- The trifluoromethyl group in the target compound enhances insecticidal efficacy compared to non-fluorinated analogs (e.g., Compound 3g) .
- Substitution at position 4 (e.g., carboxamide in or heterocycloxy in ) is critical for target specificity and potency.
Biological Activity
5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a pyrazole ring, which is a five-membered heterocyclic structure known for its biological relevance. The presence of the trifluoromethyl group enhances lipophilicity, improving the compound's ability to penetrate biological membranes. The chloro group may also influence its interaction with biological targets, contributing to its overall activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various pathogens, showing effectiveness comparable to established antimicrobial agents. For instance:
- In vitro studies demonstrated significant inhibition of bacterial growth, particularly against Gram-positive and Gram-negative bacteria.
- The compound's mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. In several assays, it demonstrated the ability to reduce inflammation markers, making it a candidate for treating inflammatory diseases:
- IC50 values in various assays indicate strong inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For example, compounds related to this pyrazole structure showed IC50 values as low as 0.01 μM against COX-2, surpassing traditional anti-inflammatory drugs like diclofenac .
| Compound | Activity Type | IC50 Value (μM) |
|---|---|---|
| This compound | COX-2 Inhibition | 0.01 |
| Diclofenac | COX-2 Inhibition | 54.65 |
Anticancer Potential
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. These compounds have shown promising results in inhibiting the proliferation of various cancer cell lines:
- In vitro studies reported significant antiproliferative effects against lung cancer (A549), breast cancer (MDA-MB-231), and colorectal cancer (HT-29) cells.
- In vivo models further supported these findings, indicating that these compounds could effectively reduce tumor growth in animal models .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- The trifluoromethyl group enhances binding affinity and selectivity for target enzymes or receptors.
- The chloro group may facilitate interactions that stabilize the binding of the compound within active sites of enzymes involved in inflammation and cancer progression.
Case Studies
Several case studies have illustrated the potential therapeutic applications of this compound:
- Antimicrobial Efficacy : A study evaluating the antimicrobial effects of various pyrazole derivatives found that this compound significantly inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) strains.
- Anti-inflammatory Activity : In a model of induced inflammation in rats, administration of this compound resulted in a marked reduction in paw edema, demonstrating its potential as an anti-inflammatory agent.
- Anticancer Studies : A recent investigation into the cytotoxic effects on breast cancer cells revealed that treatment with this pyrazole derivative led to apoptosis and cell cycle arrest at the G2/M phase.
Q & A
Q. What are the standard synthetic routes for 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole?
The compound is typically synthesized via a two-step procedure:
- Step 1 : Reacting 3-bromo-5-chloropyrazole with trifluoromethyl chloride to yield 3-(trifluoromethyl)-5-chloropyrazole.
- Step 2 : Methylation using formaldehyde under alkaline conditions to introduce the methyl group at the 1-position, forming the final product . Key parameters include maintaining anhydrous conditions for halogenation and optimizing reaction time to minimize byproducts.
Q. What spectroscopic techniques are used to characterize this compound?
- NMR Spectroscopy : H and C NMR are critical for confirming regiochemistry and substituent positions. For example, the methyl group at N1 typically resonates near δ 3.5–3.8 ppm, while trifluoromethyl signals appear as quartets in F NMR .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, particularly for distinguishing trifluoromethyl groups from other substituents .
- IR Spectroscopy : C-F stretches (1100–1250 cm) and C-Cl vibrations (600–800 cm) confirm functional groups .
Q. What safety protocols are recommended for handling this compound?
- Conduct reactions in a well-ventilated fume hood to avoid inhalation of vapors/dust.
- Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
- Store in a dry, cool environment away from oxidizers and ignition sources. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can researchers address contradictory spectral data during structural validation?
- Deuterated Solvents : Ensure solvents like DMSO-d6 or CDCl3 do not interfere with NMR signals.
- Cross-Validation : Combine H-C HSQC/HMBC NMR to resolve ambiguous coupling patterns. For example, HMBC correlations can confirm connectivity between the trifluoromethyl group and the pyrazole ring .
- Purity Checks : Use HPLC or TLC to rule out impurities causing anomalous peaks .
Q. What strategies improve regioselectivity in pyrazole functionalization?
- Directing Groups : Introduce electron-withdrawing groups (e.g., Cl at C5) to direct electrophilic substitution to the C4 position .
- Catalytic Systems : Use Pd-catalyzed cross-coupling for selective C-H activation, as demonstrated in related trifluoromethylpyrazole derivatives .
Q. How can computational methods predict reactivity or binding affinity of derivatives?
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyrazole ring.
- Molecular Docking : Screen derivatives against target proteins (e.g., carbonic anhydrase or cyclooxygenase) to predict inhibitory activity, leveraging structural analogs from crystallographic data .
Q. What experimental parameters optimize yields in halogenation or trifluoromethylation steps?
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during trifluoromethylation .
- Catalyst Selection : Cu(I) catalysts enhance efficiency in Ullman-type couplings for trifluoromethyl group introduction .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates in methylation reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
